Cas no 1805510-91-1 (2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)

2-(ジフルオロメチル)-5-フルオロ-6-ヨードピリジン-3-アセトニトリルは、高反応性なハロゲン化ピリジン誘導体であり、特に医農薬中間体としての応用が期待される化合物です。分子内にジフルオロメチル基、フッ素原子、ヨウ素原子という多重ハロゲン置換基を有し、選択的官能基変換が可能な点が特徴です。高い電子求引性により、求核置換反応やカップリング反応における反応性が向上しています。また、アセトニトリル基はさらなる構造修飾の足場として機能し、多様な骨格構築を可能にします。有機合成化学において、複雑分子の効率的な構築に寄与する高機能なビルディングブロックです。

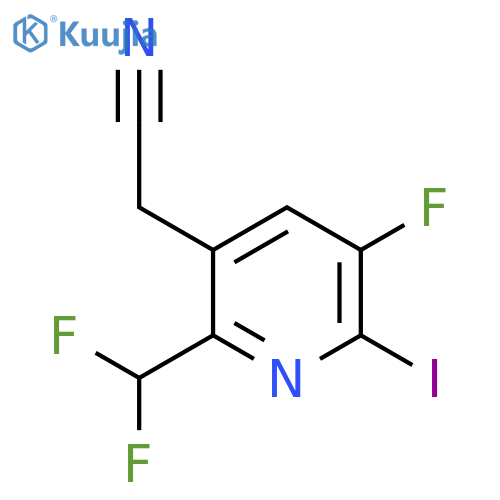

1805510-91-1 structure

商品名:2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile

CAS番号:1805510-91-1

MF:C8H4F3IN2

メガワット:312.030444145203

CID:4882186

2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile

-

- インチ: 1S/C8H4F3IN2/c9-5-3-4(1-2-13)6(7(10)11)14-8(5)12/h3,7H,1H2

- InChIKey: PDZGYOROIPTODA-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(CC#N)C(C(F)F)=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 36.7

2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035930-1g |

2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile |

1805510-91-1 | 95% | 1g |

$3,097.65 | 2022-04-01 | |

| Alichem | A029035930-250mg |

2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile |

1805510-91-1 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029035930-500mg |

2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile |

1805510-91-1 | 95% | 500mg |

$1,786.10 | 2022-04-01 |

2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1805510-91-1 (2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬